Cas no 1019474-95-3 (N-1-(thiophen-2-yl)ethylcyclohexanamine)

N-1-(thiophen-2-yl)ethylcyclohexanamine is a specialized organic compound featuring a cyclohexylamine backbone substituted with a thiophene-containing ethyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The thiophene moiety enhances aromatic interactions, while the cyclohexylamine group contributes to conformational stability. Its balanced lipophilicity and moderate basicity improve solubility in organic solvents, facilitating further derivatization. The compound’s rigid framework is advantageous for designing bioactive molecules with targeted binding affinity. Careful handling is recommended due to potential reactivity of the amine and heterocyclic functionalities. Suitable for research applications requiring tailored amine-thiophene hybrids.
N-1-(thiophen-2-yl)ethylcyclohexanamine structure
1019474-95-3 structure
Product Name:N-1-(thiophen-2-yl)ethylcyclohexanamine
CAS No:1019474-95-3
MF:C12H19NS
MW:209.350961923599
CID:4676316
PubChem ID:25219735
Update Time:2025-05-30

N-1-(thiophen-2-yl)ethylcyclohexanamine Chemical and Physical Properties

Names and Identifiers

    • N-(1-thien-2-ylethyl)cyclohexanamine
    • N-[1-(thiophen-2-yl)ethyl]cyclohexanamine
    • N-(1-(Thiophen-2-yl)ethyl)cyclohexanamine
    • STK504359
    • N-1-(thiophen-2-yl)ethylcyclohexanamine
    • Inchi: 1S/C12H19NS/c1-10(12-8-5-9-14-12)13-11-6-3-2-4-7-11/h5,8-11,13H,2-4,6-7H2,1H3
    • InChI Key: RNGBWHJXMXMMPJ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C)NC1CCCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Topological Polar Surface Area: 40.3

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Additional information on N-1-(thiophen-2-yl)ethylcyclohexanamine

Introduction to N-1-(thiophen-2-yl)ethylcyclohexanamine (CAS No. 1019474-95-3)

N-1-(thiophen-2-yl)ethylcyclohexanamine, identified by the CAS number 1019474-95-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of considerable interest in the development of novel therapeutic agents.

The structural framework of N-1-(thiophen-2-yl)ethylcyclohexanamine incorporates a thiophene ring, a well-known heterocyclic structure that is frequently utilized in medicinal chemistry due to its ability to interact with biological targets in unique ways. The presence of the cyclohexane moiety further modifies the electronic and steric properties of the molecule, influencing its overall pharmacokinetic behavior. This combination of structural features makes it an intriguing candidate for further investigation.

In recent years, there has been growing interest in exploring the pharmacological properties of thiophene derivatives. The thiophene ring is known for its role in various bioactive compounds, including antifungal, antibacterial, and anticancer agents. The incorporation of this moiety into N-1-(thiophen-2-yl)ethylcyclohexanamine suggests that it may possess similar therapeutic potential. Preliminary studies have indicated that this compound may interact with specific enzymes and receptors, which could be exploited for therapeutic purposes.

The cyclohexane ring in N-1-(thiophen-2-yl)ethylcyclohexanamine contributes to the molecule's flexibility, which can be advantageous in terms of binding affinity and metabolic stability. This structural feature allows the compound to adopt multiple conformations, potentially enhancing its interaction with biological targets. Additionally, the amine functional group provides a site for further chemical modification, enabling the synthesis of derivatives with tailored properties.

Recent advancements in computational chemistry have facilitated the rapid screening of large libraries of compounds for potential biological activity. N-1-(thiophen-2-yl)ethylcyclohexanamine has been subjected to virtual screening using various docking algorithms to identify its potential interactions with biological targets. These studies have suggested that the compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory and infectious diseases.

The synthesis of N-1-(thiophen-2-yl)ethylcyclohexanamine involves multi-step organic reactions, requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to produce this compound with high precision, facilitating further pharmacological studies. The development of efficient synthetic routes is crucial for the commercialization of any therapeutic agent derived from this molecule.

One of the key areas of research involving N-1-(thiophen-2-yl)ethylcyclohexanamine is its potential application in treating neurological disorders. The structural similarity between this compound and known neuroactive agents suggests that it may modulate neurotransmitter systems. Further studies are needed to elucidate its mechanism of action and assess its efficacy in animal models.

The compound's potential as an intermediate in drug development has also been explored. By modifying the thiophene and cyclohexane moieties, researchers can generate a series of derivatives with varying biological activities. This approach allows for the systematic optimization of pharmacological properties, leading to the identification of more effective therapeutic agents.

Evaluation of N-1-(thiophen-2-yl)ethylcyclohexanamine in preclinical models has provided valuable insights into its safety profile and pharmacokinetic behavior. These studies have helped to establish dosing regimens and identify potential side effects, which are critical considerations for any new drug candidate. The compound has shown promise in preliminary toxicity assays, suggesting that it may be suitable for further clinical development.

The integration of N-1-(thiophen-2-yl)ethylcyclohexanamine into drug discovery pipelines represents a significant step forward in addressing unmet medical needs. Its unique structural features and potential biological activity make it a valuable asset in the quest for novel therapeutics. As research continues, this compound is expected to play a pivotal role in the development of next-generation pharmaceuticals.

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